molecular formula C24H19NO3 B2832602 N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide CAS No. 325473-66-3

N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2832602
CAS No.: 325473-66-3
M. Wt: 369.42
InChI Key: QMJYLUHPTRCYFE-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a 2H-chromene (coumarin) backbone substituted with a 2-oxo group at position 2 and an N,N-dibenzyl carboxamide moiety at position 3 (Figure 1).

Formation of 2-oxo-2H-chromene-3-carboxylic acid via condensation of Meldrum’s acid with substituted salicylaldehydes .

Conversion to the acid chloride using thionyl chloride.

Reaction with dibenzylamine to yield the target carboxamide .

The dibenzyl substitution introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and biological interactions.

Properties

IUPAC Name

N,N-dibenzyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c26-23(21-15-20-13-7-8-14-22(20)28-24(21)27)25(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJYLUHPTRCYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with dibenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide is widely used in scientific research due to its ability to inhibit pancreatic lipase, making it a potential candidate for obesity treatment. It has been evaluated for its in vitro and in silico activity, showing promising results as a pancreatic lipase inhibitor . Additionally, the compound is valuable for studying various biological processes and developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a pancreatic lipase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of triglycerides into free fatty acids and glycerol. This inhibition reduces the absorption of dietary fats, contributing to its potential anti-obesity effects .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Flexibility : The carboxamide group allows modular substitution via nucleophilic acyl substitution, enabling diverse derivatives .
  • Steric and Electronic Effects : Bulky groups (e.g., dibenzyl ) may slow reaction kinetics compared to smaller amines (e.g., hydroxylamine ).

Physicochemical Properties

Melting Points and Solubility
  • N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide : High m.p. (277–279°C) due to aromatic stacking and hydrogen bonding .
  • N-Hydroxy-2-oxo-2H-chromene-3-carboxamide : Likely higher water solubility from the polar hydroxy group .
Crystallinity
  • N-(2-Oxo-2H-chromen-3-yl)cyclohexanecarboxamide : Forms hydrogen-bonded R₂²(10) and R₂²(18) motifs in the triclinic crystal system (space group P1) .
  • Dibenzyl analog : The bulky benzyl groups may disrupt dense packing, reducing crystallinity compared to smaller substituents.

Spectral and Analytical Data

NMR Spectroscopy
  • Aromatic Protons : Dibenzyl substituents yield multiplet signals at δ 7.2–7.5 ppm (benzyl CH₂ and aromatic H) .
  • Carbonyl Signals : The 2-oxo group resonates at δ 160–165 ppm (¹³C NMR), consistent across analogs .
Mass Spectrometry
  • N,N-Dibenzyl derivatives: HRMS peaks align with molecular formulas (e.g., C₂₃H₁₉NO₃ for the target compound).
  • N-Hydroxy analog : [M−H]⁻ peak at m/z 205.03429 .

Biological Activity

N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the chromene family of compounds, characterized by a chromene backbone with a carboxamide functional group. The presence of two benzyl groups enhances its lipophilicity, potentially improving its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes and metabolic pathways, such as pancreatic lipase, which is crucial for fat digestion.
  • Antimicrobial Activity : It exhibits antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
  • Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by interfering with tubulin polymerization, thus disrupting mitosis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells. The compound's IC50 values in these studies ranged from 10 to 33 nM, indicating strong antiproliferative activity .

Antimicrobial Properties

The compound has demonstrated broad-spectrum antimicrobial activity. In vitro tests reveal that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism likely involves enzyme inhibition and disruption of membrane integrity.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential applications in treating inflammatory diseases.

Research Findings and Case Studies

StudyFindings
Investigated for enzyme inhibition; potential anti-inflammatory and anticancer activities were noted.
Demonstrated inhibition of pancreatic lipase; showed promise in obesity treatment through fat metabolism modulation.
Exhibited significant antiproliferative effects in MCF-7 breast cancer cells with IC50 values between 10–33 nM.

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